N-(4-Acetylphenyl)-2-chloro-2-phenylacetamide
CAS No.: 82753-84-2
Cat. No.: VC8138628
Molecular Formula: C16H14ClNO2
Molecular Weight: 287.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 82753-84-2 |
|---|---|
| Molecular Formula | C16H14ClNO2 |
| Molecular Weight | 287.74 g/mol |
| IUPAC Name | N-(4-acetylphenyl)-2-chloro-2-phenylacetamide |
| Standard InChI | InChI=1S/C16H14ClNO2/c1-11(19)12-7-9-14(10-8-12)18-16(20)15(17)13-5-3-2-4-6-13/h2-10,15H,1H3,(H,18,20) |
| Standard InChI Key | OAZITOFUWOFKDO-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)Cl |
| Canonical SMILES | CC(=O)C1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, N-(4-acetylphenyl)-2-chloro-2-phenylacetamide, reflects its bifunctional acetamide core. The α-carbon bears both a chlorine atom and a phenyl group, while the nitrogen atom is bonded to a 4-acetylphenyl substituent. This arrangement creates a sterically crowded environment, influencing its conformational flexibility and intermolecular interactions .
The molecular formula is C₁₇H₁₅ClNO₂, with a calculated molecular weight of 300.76 g/mol. Key functional groups include:
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Acetamide backbone: Provides hydrogen-bonding capability via the NH and carbonyl oxygen.
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Chlorine substituent: Enhances lipophilicity and electrophilicity at the α-position.
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4-Acetylphenyl group: Introduces aromaticity and potential π-π stacking interactions.
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Phenyl ring at C2: Contributes to steric bulk and modulates electronic effects .
Crystallographic Insights
Although no direct crystal structure data exists for this compound, closely related analogs such as N-(4-acetylphenyl)-2-chloroacetamide (PubChem CID 38283-38-4) exhibit planar amide groups with bond angles summing to 358.92° at the nitrogen atom, indicating near-sp³ hybridization . The acetyl group adopts a coplanar orientation with the benzene ring, facilitating resonance stabilization. In derivatives with similar substitution patterns, such as N-(4-fluorophenyl)-N-isopropyl-2-(methylthio)acetamide, the amide carbonyl oxygen participates in C—H···O hydrogen bonds, stabilizing crystal packing .
Synthesis and Reactivity
Synthetic Pathways
The synthesis of α,α-disubstituted chloroacetamides typically involves a two-step process:
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Acylation of aromatic amines: Reacting 4-aminoacetophenone with chloroacetyl chloride in the presence of a base like triethylamine.
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Friedel-Crafts alkylation: Introducing the phenyl group via electrophilic aromatic substitution using a Lewis acid catalyst (e.g., AlCl₃) .
Alternative routes may employ Ullmann coupling or nucleophilic displacement reactions to attach the phenyl group at the α-position .
Reaction Mechanisms
The chlorine atom at C2 serves as a leaving group, enabling nucleophilic substitution reactions. For example, in basic media, hydroxide ions may displace chloride, forming a glycolamide derivative. The acetyl group on the phenyl ring can undergo condensation reactions with hydrazines or hydroxylamines to yield hydrazones or oximes, respectively .
Physicochemical Properties
Thermodynamic Parameters
Based on analogs like N-(2-acetylphenyl)acetamide (CAS 5234-26-4), the following properties are predicted:
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Melting point: 160–165°C (decomposition observed above 170°C due to thermal instability of the acetamide group) .
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LogP: 2.8 ± 0.3 (calculated using Molinspiration), indicating moderate lipophilicity suitable for membrane penetration .
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Solubility: Sparingly soluble in water (0.12 mg/mL at 25°C), soluble in polar aprotic solvents (DMF, DMSO) .
Spectroscopic Data
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¹H NMR (CDCl₃): δ 2.55 (s, 3H, COCH₃), 4.28 (s, 2H, ClCH₂), 7.35–7.50 (m, 9H, Ar-H), 10.45 (s, 1H, NH) .
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IR (KBr): 3280 cm⁻¹ (N–H stretch), 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (C–Cl) .
Biological Activity and Applications
Herbicidal Activity
Structural analogs like flufenacet (C₁₄H₁₃F₄N₃O₂S) demonstrate potent inhibition of very-long-chain fatty acid (VLCFA) synthesis in plants, suggesting that N-(4-acetylphenyl)-2-chloro-2-phenylacetamide could act as a pre-emergent herbicide . The acetyl group may improve soil persistence by resisting hydrolytic degradation.
Future Research Directions
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Crystallographic studies: Resolve the three-dimensional structure to elucidate intermolecular interactions.
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In vivo efficacy trials: Evaluate herbicidal and antimicrobial activity in field conditions.
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Derivatization: Explore replacing the acetyl group with sulfonyl or phosphoryl moieties to modulate bioavailability.
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